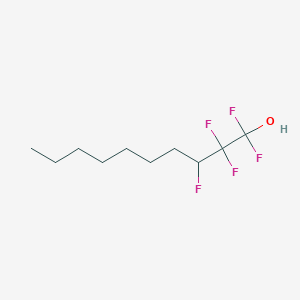![molecular formula C36H24O4 B14301776 (Naphthalene-2,6-diyl)bis[(4-phenoxyphenyl)methanone] CAS No. 123853-70-3](/img/structure/B14301776.png)
(Naphthalene-2,6-diyl)bis[(4-phenoxyphenyl)methanone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(4-phenoxybenzoyl)naphthalene is an organic compound that belongs to the class of poly(arylene ether ketone)s. These compounds are known for their high-performance engineering thermoplastics properties, which include excellent thermal stability, mechanical strength, and chemical resistance. The unique structure of 2,6-Bis(4-phenoxybenzoyl)naphthalene, featuring two phenoxybenzoyl groups attached to a naphthalene core, makes it a valuable material for various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Bis(4-phenoxybenzoyl)naphthalene can be synthesized through the Friedel-Crafts acylation reaction. This involves the acylation of diphenyl ether with 2,6-naphthalenedicarbonyl dichloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically takes place in an organic solvent like dichloromethane or chloroform under controlled temperature conditions .
Industrial Production Methods
The industrial production of 2,6-Bis(4-phenoxybenzoyl)naphthalene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified through recrystallization or other suitable purification techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(4-phenoxybenzoyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions result in various substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2,6-Bis(4-phenoxybenzoyl)naphthalene has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2,6-Bis(4-phenoxybenzoyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with various substrates, enhancing its effectiveness in different applications. The phenoxybenzoyl groups contribute to its high thermal stability and resistance to chemical degradation, making it suitable for use in harsh environments .
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Diethoxy-1,8-bis(4-phenoxybenzoyl)naphthalene
- 2,7-Dimethoxy-1,8-bis(4-phenoxybenzoyl)naphthalene
- 2,7-Diisopropoxy-1,8-bis(4-phenoxybenzoyl)naphthalene
Comparison
Compared to its similar compounds, 2,6-Bis(4-phenoxybenzoyl)naphthalene exhibits unique properties such as higher thermal stability and better chemical resistance. The orientation and substitution pattern of the phenoxybenzoyl groups significantly influence the compound’s physical and chemical properties, making it distinct from its homologues .
Propiedades
Número CAS |
123853-70-3 |
|---|---|
Fórmula molecular |
C36H24O4 |
Peso molecular |
520.6 g/mol |
Nombre IUPAC |
[6-(4-phenoxybenzoyl)naphthalen-2-yl]-(4-phenoxyphenyl)methanone |
InChI |
InChI=1S/C36H24O4/c37-35(25-15-19-33(20-16-25)39-31-7-3-1-4-8-31)29-13-11-28-24-30(14-12-27(28)23-29)36(38)26-17-21-34(22-18-26)40-32-9-5-2-6-10-32/h1-24H |
Clave InChI |
QYIKXRMSBTVJOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC4=C(C=C3)C=C(C=C4)C(=O)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(1H-Imidazol-1-yl)-2-methylpropyl]benzonitrile](/img/structure/B14301713.png)
![2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one](/img/structure/B14301717.png)
![4,4'-oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline}](/img/structure/B14301718.png)
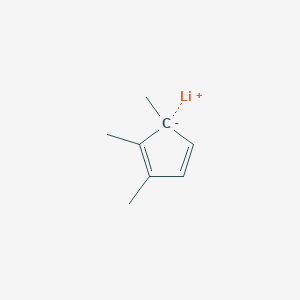
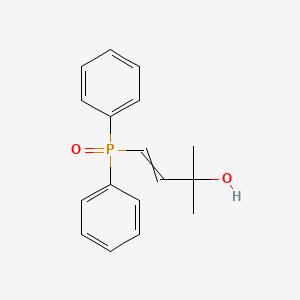
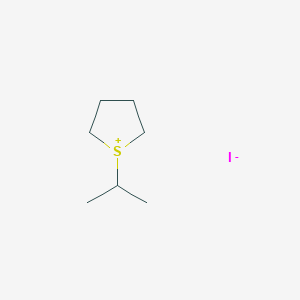

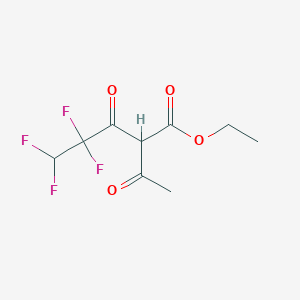
![4-[2-(Pyrrolidin-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14301741.png)
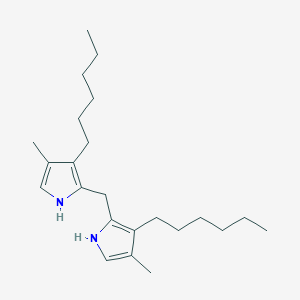
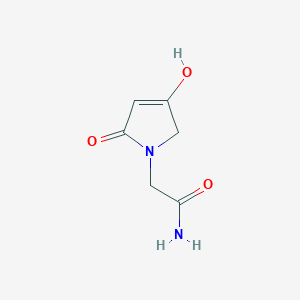
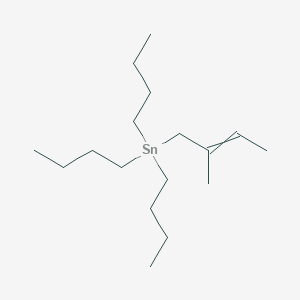
![Ethanol, 2,2'-[(2-methoxy-4-nitrophenyl)imino]bis-](/img/structure/B14301754.png)
